6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a fluorinated building block with the empirical formula C8H8FNO . It has a molecular weight of 153.15 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is Fc1cnc2OCCCc2c1 . The InChI key is MCXSFGHZAJNSIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a solid . Further physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, which include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, play a crucial role in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds, due to their broad synthetic applications and bioavailability, are intensively investigated for the development of substituted pyrano/pyrimidinone derivatives through one-pot multicomponent reactions. This highlights the potential of compounds like 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine in medicinal chemistry for the development of lead molecules with therapeutic applications (Parmar, Vala, & Patel, 2023).
Kinase Inhibitors in Drug Discovery
Compounds with a pyridine scaffold, similar to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, are versatile in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. These inhibitors are crucial in therapeutic applications targeting a broad range of kinase-related diseases. The adaptability of such compounds in forming various key interactions within the kinase pocket underscores their importance in drug discovery and development (Wenglowsky, 2013).
Metallation of Heterocyclic Compounds
The metallation of π-deficient heterocyclic compounds, including those related to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, is a significant area of research. This process is crucial for the regioselective synthesis of various substituted pyridines, which are fundamental in the development of pharmaceuticals and agrochemicals. The ability to control the regioselectivity of metallation opens avenues for the synthesis of novel compounds with specific properties and activities (Marsais & Quéguiner, 1983).
properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXSFGHZAJNSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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